molecular formula C12H12N2O2 B11442303 1-(3,5-Dimethylphenyl)-1,4-dihydropyrazine-2,3-dione

1-(3,5-Dimethylphenyl)-1,4-dihydropyrazine-2,3-dione

Cat. No.: B11442303
M. Wt: 216.24 g/mol
InChI Key: AJMFUUZKMKHLFQ-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)-1,4-dihydropyrazine-2,3-dione is an organic compound belonging to the class of pyrazines. Pyrazines are nitrogen-containing heterocycles that are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of a 3,5-dimethylphenyl group attached to the pyrazine ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethylphenyl)-1,4-dihydropyrazine-2,3-dione can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,5-dimethylphenylhydrazine with ethyl acetoacetate in the presence of a base can lead to the formation of the desired pyrazine derivative. The reaction typically requires heating and may involve the use of solvents such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethylphenyl)-1,4-dihydropyrazine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazine derivatives with altered electronic properties.

    Substitution: The presence of the 3,5-dimethylphenyl group allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted pyrazine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while reduction can produce dihydropyrazines. Substitution reactions can lead to a variety of substituted pyrazine derivatives with different functional groups.

Scientific Research Applications

1-(3,5-Dimethylphenyl)-1,4-dihydropyrazine-2,3-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex pyrazine derivatives and heterocyclic compounds.

    Medicine: The compound may be investigated for its pharmacological properties, including potential antimicrobial, anticancer, or anti-inflammatory activities.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylphenyl)-1,4-dihydropyrazine-2,3-dione involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

1-(3,5-Dimethylphenyl)-1,4-dihydropyrazine-2,3-dione can be compared with other similar compounds, such as:

    This compound: This compound shares the same core structure but may have different substituents on the pyrazine ring.

    This compound: Similar compounds with different substituents on the phenyl ring can exhibit different chemical and biological properties.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

4-(3,5-dimethylphenyl)-1H-pyrazine-2,3-dione

InChI

InChI=1S/C12H12N2O2/c1-8-5-9(2)7-10(6-8)14-4-3-13-11(15)12(14)16/h3-7H,1-2H3,(H,13,15)

InChI Key

AJMFUUZKMKHLFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2C=CNC(=O)C2=O)C

Origin of Product

United States

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